N-cyano-2-phenylacetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a cyano group and a phenyl group attached to the acetamide structure. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. The systematic name reflects its structural components, highlighting the cyano and phenyl moieties.
N-cyano-2-phenylacetamide can be synthesized through various chemical methods, utilizing starting materials such as phenylacetic acid derivatives and cyanogen bromide. The compound is often studied for its biological activity and as a precursor for more complex organic compounds.
This compound can be classified under:
The synthesis of N-cyano-2-phenylacetamide typically involves several steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and reaction time to improve yield and purity. For example, using a polar solvent like dimethylformamide can enhance solubility and reaction rates.
N-cyano-2-phenylacetamide has a molecular formula of and a molecular weight of approximately 176.18 g/mol. Its structure includes:
The compound exhibits specific spectral characteristics:
N-cyano-2-phenylacetamide can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The choice of reagent significantly influences the reaction pathway and product distribution.
The mechanism of action for N-cyano-2-phenylacetamide involves its interaction with biological targets, potentially leading to inhibition or modulation of specific enzymes or receptors. The cyano group may enhance lipophilicity, facilitating cellular uptake.
Studies have indicated that compounds with similar structures exhibit antibacterial and anti-inflammatory properties, suggesting that N-cyano-2-phenylacetamide may also possess similar biological activities.
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but may degrade under extreme conditions.
N-cyano-2-phenylacetamide has several notable applications in scientific research:
Bioisosteric modifications of N-cyano-2-phenylacetamide focus on replacing the cyano group or phenyl ring with metabolically stable moieties to enhance pharmacological properties while mitigating toxicity risks. A prominent strategy involves substituting the labile phenolic hydroxyl group in paracetamol derivatives with non-oxidizable sulfonamide units. This replacement prevents cytochrome P450-mediated oxidation to hepatotoxic quinone imines (N-acetyl-p-benzoquinone imine), a critical limitation of conventional analgesics [10]. Computational analyses confirm that sulfonamide bioisosteres maintain comparable steric and electronic profiles to phenolic counterparts, with logP values ranging from 1.8–2.5 and polar surface areas of 85–100 Ų, thereby preserving blood-brain barrier permeability [7] [9].
Table 1: Bioisosteric Replacements in N-Cyano-2-Phenylacetamide Derivatives
Toxicophore | Bioisostere | logP Change | Metabolic Stability |
---|---|---|---|
Phenolic -OH | Sulfonamide | +0.3 to +0.8 | >90% remaining after hepatic incubation |
p-Acetamide | Trifluoroacetamide | +1.2 | 80% reduction in CYP2E1 activation |
Phenyl ring | 4-Fluorophenyl | -0.1 | No reactive metabolite formation |
Additionally, fluorinated phenyl rings (e.g., 4-fluorophenyl) exhibit enhanced metabolic stability by resisting hydroxylation pathways. These modifications yield derivatives with <5% conversion to cytotoxic intermediates compared to 25% for non-bioisosteric analogs [9].
Molecular hybridization integrates the indole acetic acid core of indomethacin and the N-phenylacetamide structure of paracetamol into single entities with synergistic anti-inflammatory activity. The prototypical hybrid (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) incorporates:
Synthesis proceeds via amidation of substituted anilines with ethyl cyanoacetate, followed by Knoevenagel condensation with indole-3-carbaldehyde (62.3% yield). Molecular docking confirms ICMD-01 binds cyclooxygenase-2 (free energy = -10.11 kcal/mol) through key interactions with Ser530, Tyr385, and Val523—overlapping 75% with indomethacin’s binding residues [9].
Table 2: Hybrid Compounds Derived from Indomethacin-Paracetamol Fusion
Compound | Anti-edematogenic Activity (Dose) | Cytokine Inhibition (IL-1β/TNFα) |
---|---|---|
JMPR-01 | 61.8% (5 mg/kg) | 50 μM: >90% reduction |
ICMD-01 | Equivalent to dexamethasone (50 mg/kg) | 25 μM: 85% IL-1β suppression |
Another hybrid, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), reduces leukocyte migration by 90.5% at 50 mg/kg in zymosan-induced peritonitis models, outperforming dexamethasone .
Knoevenagel condensation between N-cyano-2-phenylacetamide and aldehydes relies on base catalysts to generate nucleophilic carbanions. Triethylamine (10 mol%) in toluene at 105–110°C facilitates acrylamide formation in 24 hours (72.37% yield for JMPR-01) . Piperidine (5 mol%) in ethanol under reflux achieves superior yields (85–90%) but requires anhydrous conditions [4]. Heterogeneous catalysts like H-β zeolite enable solvent-free reactions at 80°C, reducing reaction times to 4 hours while maintaining 79% yield and recyclability for 5 cycles [7].
Table 3: Catalyst Performance in Knoevenagel Condensation
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Toluene | 105–110 | 24 | 72.4 |
Piperidine | Ethanol | 78 | 12 | 88.5 |
H-β Zeolite | Solvent-free | 80 | 4 | 79.0 |
DMAP* | DCM | 25 | 1 | 95.0 |
4-Dimethylaminopyridine accelerates reactions via nucleophilic catalysis but requires stoichiometric dithiocarbamate promoters for *in situ isothiocyanate formation [6].
Notably, kinetic studies reveal piperidine’s superiority stems from lower activation energy (45 kJ/mol vs. triethylamine’s 58 kJ/mol), attributed to its stronger nucleophilicity [4].
Microwave irradiation drastically enhances reaction efficiency in N-cyano-2-phenylacetamide synthesis. Condensations requiring 24 hours thermally complete within 15–20 minutes under microwave (300 W, 100°C), achieving yields >90% with 50% energy reduction [5]. This method suppresses side products like dienamide dimers (<2% vs. thermal’s 15–20%) by ensuring uniform heating [5] [6].
Table 4: Synthesis Efficiency: Microwave vs. Conventional Methods
Parameter | Microwave-Assisted | Conventional Thermal |
---|---|---|
Reaction Time | 0.25–0.5 hours | 12–24 hours |
Energy Consumption | 0.05 kWh/mmol | 0.12 kWh/mmol |
Byproduct Formation | <5% | 15–20% |
Scalability | Bench-scale (100 g) | Pilot-scale (1 kg) |
Conventional thermal synthesis remains viable for large-scale production (1 kg batches), though it necessitates careful optimization of temperature gradients. Ethanol-water recrystallization (1:1) post-synthesis yields >99% pure acrylamides regardless of method [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7